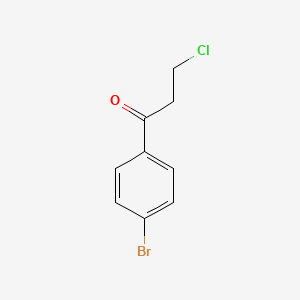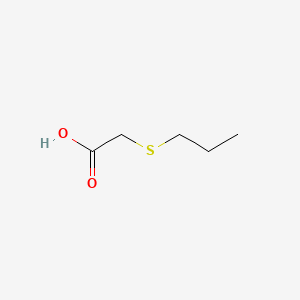
2-(4-氨基苯基)丙腈
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized through various techniques, including X-ray crystallography, which provides a basis for understanding the structural aspects of 2-(4-Aminophenyl)propanenitrile. For example, studies on related molecules have revealed planar geometries stabilized by intramolecular interactions, offering clues to the structural configuration of 2-(4-Aminophenyl)propanenitrile (Pengkiliya Devi et al., 2019).
Chemical Reactions and Properties
The reactivity of 4-aminophenyl cation, a component of 2-(4-Aminophenyl)propanenitrile, has been studied, showing its potential to engage in various chemical reactions, including photostable transformations in polar media, which may be relevant for understanding the chemical behavior of 2-(4-Aminophenyl)propanenitrile (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of compounds similar to 2-(4-Aminophenyl)propanenitrile have been studied, including their solubility, crystalline structure, and spectroscopic characterization. These studies provide a foundation for understanding the physical behavior of 2-(4-Aminophenyl)propanenitrile in various environments (Karlsen et al., 2002).
Chemical Properties Analysis
Research into the chemical properties of 2-(4-Aminophenyl)propanenitrile and related compounds has highlighted their reactivity and potential applications in synthesis. For instance, the synthesis and characterization of fluorinated α-aminonitrile compounds offer insights into the reactivity and potential utility of 2-(4-Aminophenyl)propanenitrile in the development of new materials and chemical processes (Brahmachari et al., 2015).
科学研究应用
杂环合成
2-氨基-2-烷基(芳基)丙腈,包括2-(4-氨基苯基)丙腈在内的一类化合物,是合成各种杂环系统的关键前体。这些系统包括咪唑衍生物、噁唑、异硫唑和1,3,2-二氮杂磷烷。由于它们在作为单功能前体、腈碳原子的来源或催化剂/引发剂方面的多功能性,这些化合物被广泛应用。它们衍生的杂环以其在化学和生物性质方面的显著特点而闻名,从而在各个领域具有潜在应用(Drabina & Sedlák, 2012)。
晶体结构分析
对2-(4-氨基苯基)丙腈等化合物的研究包括通过光谱分析和X射线衍射研究对其晶体结构的合成和表征。了解这些结构对于在材料科学和化学领域的应用至关重要(Sharma et al., 2014)。
光化学和光物理学
对4-氨基苯基等衍生物的光解,如4-氯苯胺,会产生三重苯阳离子。这些物种表现出混合的卡宾-自由基特性,并有助于理解光化学过程,在有机化学和光化学等领域具有重要意义(Guizzardi et al., 2001)。
聚合物科学
4-氨基苯基衍生物被用于设计自修复聚(脲-脲酮)弹性体。这些弹性体在室温下自修复,无需催化剂或外部干预,对材料科学和工程领域具有重要意义(Rekondo et al., 2014)。
抗菌研究
一些2-芳基肼基腈的衍生物,包括与2-(4-氨基苯基)丙腈相关的结构,显示出对各种细菌和酵母的有希望的抗菌活性。这些发现对于新型抗菌剂的开发至关重要(Behbehani et al., 2011)。
光学应用
包含4-氨基苯基衍生物的偶氮聚合物用于可逆光学存储。这些聚合物展示出光诱导双折射,对光学数据存储和光子学领域具有重要意义(Meng et al., 1996)。
用于制药应用中间体的合成
像3-(4-氨基苯基)环丙烷-1,1,2,2-四氰基腈这样的化合物,是用于合成NVP-BEZ-235衍生物的中间体,在制药研究中至关重要。这些中间体在药物开发和合成中发挥着至关重要的作用(Hou et al., 2016)。
作用机制
Target of Action
It is known that similar compounds have been evaluated for their antimicrobial activity .
Mode of Action
Research on similar compounds suggests a membrane perturbing as well as intracellular mode of action . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that 2-(4-aminophenyl)propanenitrile may have similar effects .
属性
IUPAC Name |
2-(4-aminophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVLKAIDMAXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951351 | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)propanenitrile | |
CAS RN |
28694-90-8 | |
| Record name | 4-Amino-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28694-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028694908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














